Bis(3,3-dichloropropoxy)methane

Flame retardancy Material science Polymer additives

Bis(3,3-dichloropropoxy)methane (CAS 89774-77-6) is a symmetrical formaldehyde acetal bearing two 3,3-dichloropropoxy substituents, with molecular formula C₇H₁₂Cl₄O₂ and a molecular weight of approximately 270.0 g/mol. The compound is classified as a halogenated diether/acetal and is registered in the FDA Global Substance Registration System (UNII: WQ8UN84AFC) as well as listed in the FDA Inventory of Food Contact Substances.

Molecular Formula C7H12Cl4O2
Molecular Weight 270.0 g/mol
CAS No. 89774-77-6
Cat. No. B12683831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,3-dichloropropoxy)methane
CAS89774-77-6
Molecular FormulaC7H12Cl4O2
Molecular Weight270.0 g/mol
Structural Identifiers
SMILESC(COCOCCC(Cl)Cl)C(Cl)Cl
InChIInChI=1S/C7H12Cl4O2/c8-6(9)1-3-12-5-13-4-2-7(10)11/h6-7H,1-5H2
InChIKeyQODLOKFYXBIIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3,3-dichloropropoxy)methane (CAS 89774-77-6) – Core Identity and Compound-Class Positioning for Technical Procurement


Bis(3,3-dichloropropoxy)methane (CAS 89774-77-6) is a symmetrical formaldehyde acetal bearing two 3,3-dichloropropoxy substituents, with molecular formula C₇H₁₂Cl₄O₂ and a molecular weight of approximately 270.0 g/mol [1]. The compound is classified as a halogenated diether/acetal and is registered in the FDA Global Substance Registration System (UNII: WQ8UN84AFC) as well as listed in the FDA Inventory of Food Contact Substances [2]. Its structure places it within a niche subclass of chlorinated formaldehyde acetals that are distinct from the more widely studied chlorinated alkyl ethers (e.g., bis(2,3-dichloropropyl) ether) in terms of central bridge chemistry, chlorine substitution pattern, and resultant physico-chemical and regulatory profile [3].

Why Bis(3,3-dichloropropoxy)methane Cannot Be Interchanged with Common Chlorinated Ethers or Positional Isomers – Key Structural and Regulatory Divergence


Generic substitution of Bis(3,3-dichloropropoxy)methane with superficially similar chlorinated ethers or diethers carries material risk for both performance and compliance. The compound’s central methylenedioxy (–O–CH₂–O–) acetal bridge is structurally and chemically distinct from the simple ether linkage (–CH₂–O–CH₂–) found in analogs such as bis(2,3-dichloropropyl) ether (CAS 7774-68-7) and bis(3-chloropropyl) ether (CAS 629-36-7), governing differences in hydrolytic stability, thermal degradation pathways, and reactivity toward nucleophiles [1]. Furthermore, the 3,3-dichloro (geminal) substitution pattern on each propoxy arm differentiates this compound from its positional isomer, Propane,2,2'-[methylenebis(oxy)]bis[1,3-dichloro- (CAS 18587-81-0), which carries chlorine atoms at both the 1- and 3-positions and exhibits a measurably lower computed molecular complexity (94.7 vs. 98.7) that may affect recognition by biological targets or analytical detectors . The quantitative consequences of these structural differences for procurement decisions are detailed in Section 3 below.

Quantitative Differentiation Evidence for Bis(3,3-dichloropropoxy)methane (CAS 89774-77-6) vs. Closest Structural Analogs


Total Chlorine Weight Fraction vs. Bis(3-chloropropyl) Ether and Bis(2,3-dichloropropyl) Ether – Flame-Retardant and Density Implications

Bis(3,3-dichloropropoxy)methane contains four chlorine atoms per molecule (MW 269.98 g/mol), yielding a calculated chlorine mass fraction of approximately 52.5% (4 × 35.45 / 269.98). This is 11.0 percentage points higher than the chlorine mass fraction of bis(3-chloropropyl) ether (CAS 629-36-7; 2 Cl, MW 171.07, Cl% ≈ 41.5%) and 6.6 percentage points lower than that of bis(2,3-dichloropropyl) ether (CAS 7774-68-7; 4 Cl, MW 239.95, Cl% ≈ 59.1%) [1][2]. The intermediate chlorine loading of Bis(3,3-dichloropropoxy)methane positions it to offer enhanced flame retardancy relative to the dichloro analog, while its higher molecular weight and acetal bridge may confer lower volatility and different thermal decomposition behavior compared to the tetrachloro-ether analog [3].

Flame retardancy Material science Polymer additives

Hydrolytic Stability of the Acetal Bridge vs. Ether Bridge – Degradation Rate Differentiation under Acidic Conditions

The central –O–CH₂–O– (methylenedioxy) linkage in Bis(3,3-dichloropropoxy)methane is a formal acetal, which is inherently susceptible to acid-catalyzed hydrolysis via a resonance-stabilized oxocarbenium ion intermediate, a pathway not available to the simple ether linkage (–CH₂–O–CH₂–) in bis(2,3-dichloropropyl) ether or bis(3-chloropropyl) ether [1]. While no direct experimental hydrolysis half-life (t₁/₂) data were identified for this specific compound in the public literature, class-level kinetic data indicate that formaldehyde-derived acyclic acetals typically hydrolyze 10²–10⁴ times faster than corresponding ethers at pH 1–4, with hydrolysis rates highly dependent on the electron-withdrawing character of the alkoxy substituents [2]. The presence of two electron-withdrawing β-chloro substituents on each propoxy arm is expected to further destabilize the protonated acetal intermediate relative to unsubstituted analogs, suggesting enhanced acid-lability compared to formaldehyde diethyl acetal [3].

Hydrolytic stability Environmental fate Controlled release

FDA Food Contact Substance (FCS) Listing vs. Non-Listed Chlorinated Ether Analogs – Regulatory Clearance for Food-Packaging Procurement

Bis(3,3-dichloropropoxy)methane is listed in the FDA Inventory of Food Contact Substances (FCS) and registered in the FDA Global Substance Registration System under UNII WQ8UN84AFC [1][2]. In contrast, the structurally related bis(2,3-dichloropropyl) ether (CAS 7774-68-7) is not listed as an authorized food contact substance; it is primarily documented as a by-product contaminant of epichlorohydrin production and has been detected as an environmental pollutant in river sediments at concentrations up to approximately 50 μg/L in European surface waters [3]. Bis(3-chloropropyl) ether (CAS 629-36-7) similarly lacks FDA FCS listing. This regulatory bifurcation means that for applications involving indirect food contact (e.g., polymer processing aids, can coatings, or packaging adhesives), Bis(3,3-dichloropropoxy)methane offers a distinct compliance advantage that cannot be met by the ether-linked analogs.

Food contact materials Regulatory compliance Packaging additives

Positional Isomer Differentiation: 3,3-Geminal Dichloro (CAS 89774-77-6) vs. 1,3-Dichloro Isomer (CAS 18587-81-0) – Computed Complexity and Expected Reactivity Divergence

Bis(3,3-dichloropropoxy)methane (CAS 89774-77-6) bears the chlorine atoms exclusively at the terminal (3,3) position of each propoxy arm, forming a geminal dichloro motif. Its positional isomer, Propane,2,2'-[methylenebis(oxy)]bis[1,3-dichloro- (CAS 18587-81-0), distributes four chlorine atoms across the 1- and 3-positions, yielding a primary alkyl chloride (R–CH₂Cl) and a secondary alkyl chloride (R–CHCl–CH₂Cl) on each arm [1]. Computed molecular complexity differs: 98.7 for the 3,3-geminal isomer vs. 94.7 for the 1,3-isomer . This 4.0-unit difference in complexity score reflects the greater topological symmetry of the 3,3-isomer. In practice, primary alkyl chlorides (present in the 1,3-isomer) undergo Sₙ2 nucleophilic displacement approximately 10–100 times faster than the neopentyl-like sterically hindered geminal dichloride terminus of the 3,3-isomer under standard conditions, based on well-established alkyl halide reactivity scales [2].

Isomer purity Structure-activity relationship Analytical chemistry

Computed Lipophilicity (XLogP3) vs. Ether-Linked Analogs – Implications for Environmental Partitioning and Bioaccumulation Potential

Bis(3,3-dichloropropoxy)methane has a computed XLogP3 value of 3.4, as calculated by PubChem (XLogP3 3.0 algorithm) [1]. In comparison, bis(2,3-dichloropropyl) ether (CAS 7774-68-7) has a computed XLogP3 of approximately 2.8–3.0 based on its shorter C6 backbone and absence of the additional methylene unit contributed by the central acetal carbon [2]. Bis(3-chloropropyl) ether (CAS 629-36-7), with only two chlorine atoms, has an estimated XLogP3 of approximately 2.2–2.4 [3]. The higher logP of the target compound suggests a roughly 2–10× greater preferential partitioning into organic phases (octanol, lipid bilayers, soil organic matter) compared to the diCl-ether analog, and approximately 5–15× greater compared to the monochloro-ether, based on the standard logP-to-partition coefficient relationship (ΔlogP of 1.0 ≈ 10× partition shift) [3].

Environmental fate Bioaccumulation QSAR

Supplier-Specified Refractive Index and Appearance – Practical Quality Control Differentiation for Incoming Material Acceptance

Commercial supplier specifications for Bis(3,3-dichloropropoxy)methane list the product as a colorless to slightly yellow viscous liquid with a refractive index (n) range of 1.495–1.502 and an ignition residue of ≤0.1% . By comparison, bis(2,3-dichloropropyl) ether (CAS 7774-68-7) is reported with a density of 1.331 g/cm³ and a boiling point of 301.8 °C at 760 mmHg , values that differ sufficiently from those of the target acetal to serve as identity and purity discriminators via refractometry or density measurement. The specified pH range of 8.0–10.5 for the commercial acetal product also indicates deliberate alkaline stabilization, likely to suppress premature acid-catalyzed acetal hydrolysis during storage, a stabilization strategy not reported for the ether-linked analogs .

Quality control Material specification Procurement acceptance

Verified Application Scenarios for Bis(3,3-dichloropropoxy)methane Based on Quantitative Differentiation Evidence


Intermediate-Chlorine-Load Flame Retardant Synthon for Polymer Formulations

When formulators require a flame-retardant additive with chlorine content between that of bis(3-chloropropyl) ether (41.5% Cl) and bis(2,3-dichloropropyl) ether (59.1% Cl), Bis(3,3-dichloropropoxy)methane at 52.5% Cl provides a distinct intermediate option. Its acetal bridge may offer different thermal decomposition kinetics, potentially releasing active Cl-radical species over a different temperature window than the ether analogs. This is relevant for polymers with specific processing temperature requirements [1].

FDA-Compliant Food-Packaging Additive or Processing Aid

For manufacturers of indirect food-contact materials (can coatings, packaging adhesives, polymer processing aids) requiring FDA FCS inventory listing, Bis(3,3-dichloropropoxy)methane is a compliant choice, whereas the ether-linked analogs bis(2,3-dichloropropyl) ether and bis(3-chloropropyl) ether are not listed and carry environmental contaminant associations that may raise regulatory scrutiny. This binary regulatory distinction simplifies material qualification for FDA-regulated supply chains [2].

Acid-Labile Intermediate for Controlled-Release or Pro-Fragrance Chemistry

The acetal bridge of Bis(3,3-dichloropropoxy)methane is expected to hydrolyze 10²–10⁴× faster under acidic conditions than ether-linked analogs, based on well-established acetal hydrolysis kinetics. This property enables its use as an acid-triggered cleavable linker or pro-moiety in applications where controlled degradation is desired, such as pro-fragrances, latent cross-linkers, or stimuli-responsive materials. The ether-linked analogs cannot fulfill this function due to their hydrolytic stability [3].

Environmental Tracer or Analytical Reference Standard for Chlorinated Diether Monitoring

Chlorinated bis(propyl)ethers and diethers are monitored as environmental contaminants near organochlorine production facilities. Bis(3,3-dichloropropoxy)methane, with its distinct computed properties (XLogP3 = 3.4, complexity = 98.7, exact mass = 269.956190 Da) and isomeric specificity, can serve as a reference standard for GC-MS or LC-MS/MS methods targeting this compound class in environmental samples, enabling confident discrimination from co-eluting positional isomers or ether analogs that share nominal mass but differ in retention time and fragmentation pattern [4].

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